
2-Chloro-6-nitrobenzothiazole
Overview
Description
2-Chloro-6-nitrobenzothiazole is a halogenated heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It is known for its solid form and off-white color . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitrobenzothiazole typically involves the nitration of benzothiazole derivatives. One common method is the electrophilic nitration of benzothiazole, where nitric acid and sulfuric acid are used as nitrating agents . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.
Reduction Reactions: The major product is 2-chloro-6-aminobenzothiazole.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₃ClN₂O₂S
Molecular Weight : 214.63 g/mol
Appearance : Yellow crystalline solid
Solubility : Soluble in organic solvents, limited solubility in water
The compound features a benzothiazole core with chlorine and nitro substituents, which contribute to its unique reactivity and biological activity.
Chemistry
2-Chloro-6-nitrobenzothiazole serves as an intermediate in organic synthesis , allowing for the creation of various heterocyclic compounds. Its role as a building block facilitates the development of complex organic molecules essential in pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties . It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential applications in treating neurodegenerative diseases . Additionally, studies have demonstrated its cytotoxic effects on cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
Medicine
Research into this compound is ongoing for its therapeutic potential . Its ability to modulate cellular pathways and inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases. The compound has shown promise in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments , and other chemicals. Its unique properties enhance the performance of these materials .
The following table summarizes the biological activities observed with this compound:
Activity Type | Observations |
---|---|
Enzyme Inhibition | Inhibits acetylcholinesterase |
Cytotoxicity | Reduces viability in cancer cell lines |
Anti-inflammatory | Lowers levels of IL-6 and TNF-α |
Antimicrobial | Potential applications against bacterial infections |
Anticancer Properties
A study highlighted the synthesis of benzothiazole derivatives, including this compound, which exhibited significant anticancer properties. The compound effectively inhibited the proliferation of A431 and A549 cells through apoptosis induction and cell cycle arrest, showing potential as an anticancer agent .
Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of this compound significantly reduced inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests a therapeutic role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-nitrobenzothiazole is unique due to its specific combination of a chlorine atom and a nitro group on the benzothiazole ring. This combination imparts distinct reactivity and biological activity compared to other benzothiazole derivatives .
Biological Activity
2-Chloro-6-nitrobenzothiazole (C₇H₃ClN₂O₂S) is an organic compound characterized by a benzothiazole core with chlorine and nitro substituents. This unique structure endows it with significant biological activities, making it a subject of research in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in drug development.
Structure and Solubility
- Molecular Formula : C₇H₃ClN₂O₂S
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents, limited solubility in water
The compound's structure includes a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a nitro group at the 6-position. This configuration is crucial for its reactivity and biological properties.
Enzyme Interaction
This compound has been shown to interact with various enzymes, notably inhibiting acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases.
Cellular Effects
Research indicates that this compound affects cellular processes such as:
- Cell Signaling : Modulates signaling pathways influencing gene expression.
- Gene Expression : Alters the activity of transcription factors, impacting cellular metabolism and function.
- Cell Viability : Exhibits cytotoxic effects on cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Inhibition | Inhibits acetylcholinesterase |
Cytotoxicity | Reduces viability in cancer cell lines |
Anti-inflammatory | Lowers levels of IL-6 and TNF-α |
Antimicrobial | Potential applications against bacterial infections |
The molecular mechanism underlying the biological activity of this compound involves:
- Binding to specific biomolecules through its chloro and nitro groups.
- Inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation in cancer cells .
Anticancer Properties
A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted that this compound exhibits significant anticancer properties. The compound was found to inhibit the proliferation of A431 and A549 cells effectively. The mechanism involved apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of this compound can significantly reduce inflammatory cytokines IL-6 and TNF-α levels in macrophage cell lines. This suggests potential therapeutic roles in managing inflammatory diseases .
Table 2: In Vitro Effects on Cancer Cell Lines
Cell Line | Concentration (μM) | Proliferation Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |
---|---|---|---|---|
A431 | 1 | 50 | 40 | 35 |
A549 | 2 | 65 | 50 | 45 |
H1299 | 4 | 70 | - | - |
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for:
- Anticancer therapies : Targeting specific cancer pathways.
- Anti-inflammatory drugs : Reducing cytokine levels in chronic inflammatory conditions.
- Antimicrobial agents : Investigating its efficacy against various bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-6-nitrobenzothiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nitration of 2-chlorobenzothiazole. A scalable protocol ( ) uses concentrated H2SO4 and KNO3 at 0°C, followed by gradual warming to room temperature. Key optimization parameters include:
- Temperature control : Maintaining ≤5°C during nitration minimizes byproducts like sulfonic acid derivatives.
- Stoichiometry : A 1.1:1 molar ratio of KNO3 to substrate ensures complete nitration without over-oxidation.
- Workup : Quenching in ice-water yields a 78–85% pure product; recrystallization in ethanol improves purity to >95% .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Referencing JIS Z 7253:2019 standards ():
- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for synthesis steps.
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination.
- First aid : For skin contact, rinse with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can discrepancies in NMR and mass spectrometry data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from tautomerism or residual solvents. A systematic approach includes:
- Deuterated solvent screening : Compare <sup>1</sup>H-NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- High-resolution MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 215.02 for the parent compound) to rule out adducts.
- X-ray crystallography : Resolve ambiguous structures, as demonstrated for related benzothiazoles () .
Q. What strategies enhance the antimicrobial activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies () suggest:
- Electron-withdrawing groups : Substitution at C-4 with fluoro or chloro groups increases lipophilicity, improving membrane penetration.
- Heterocyclic fusion : Incorporating pyridine or thiadiazole rings (e.g., 6-(4-chlorophenyl)benzothiazole-2-amine) boosts activity against S. aureus (MIC: 2 µg/mL).
- Mechanistic validation : Use time-kill assays and efflux pump inhibition studies to differentiate bactericidal vs. static effects .
Q. How can computational methods predict the environmental toxicity of this compound?
Methodological Answer: Leverage EPA DSSTox data ( ):
- QSAR models : Input SMILES strings (e.g.,
C1=CC(=C(C2=C1N=C(S2)Cl)[N+](=O)[O-])Cl
) into tools like TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms. - Degradation pathways : Simulate hydrolysis under pH 5–9 using Gaussian09; nitro-group reduction to amines is a critical detoxification step.
- Experimental validation : Compare predictions with OECD 301D biodegradation tests .
Q. Contradictions in Published Data
Q. Why do some studies report conflicting thermal stability profiles for this compound?
Methodological Answer: Discrepancies stem from analytical techniques:
- DSC vs. TGA : Differential scanning calorimetry (DSC) may show exothermic decomposition at 210°C, while thermogravimetric analysis (TGA) indicates mass loss ≥180°C due to nitro-group elimination.
- Sample purity : Impurities like residual H2SO4 (from synthesis) lower decomposition onset by 20–30°C. Always characterize purity via HPLC (≥98% by area) before thermal analysis .
Properties
IUPAC Name |
2-chloro-6-nitro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSJGBXJBQHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178803 | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-11-6 | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2407-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2407-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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